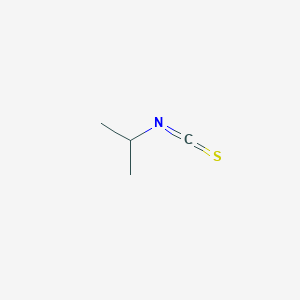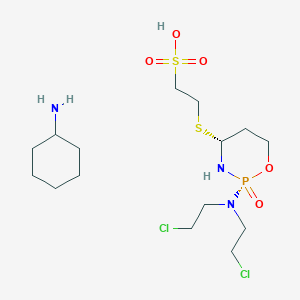
1-Brom-2-methyl-4-(Trifluormethoxy)benzol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of derivatives similar to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene involves multiple steps including bromination, nucleophilic substitution, and the use of lithium diisopropylamide (LDA) as a base to generate intermediates which can undergo further chemical transformations. The generation of arynes from brominated precursors and their subsequent reactions to form more complex structures is a notable pathway (Schlosser & Castagnetti, 2001).
Molecular Structure Analysis
The molecular structure of bromo- and bromomethyl-substituted benzenes has been studied through X-ray crystallography, revealing interactions such as C–H···Br, C–Br···Br, and C–Br···π. These interactions contribute to the understanding of the packing motifs in the solid state and have implications for the reactivity and stability of these compounds (Jones, Kuś, & Dix, 2012).
Chemical Reactions and Properties
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene participates in various chemical reactions, including those leading to the formation of organometallic intermediates and those involving radical additions in aqueous media. Such reactions highlight the compound's versatility as a precursor for further chemical synthesis, with its reactivity influenced by the presence of bromo- and trifluoromethoxy groups (Porwisiak & Schlosser, 1996).
Physical Properties Analysis
The physical properties of bromo-substituted benzenes, including those related to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene, are determined by their molecular structure. Properties such as melting points, boiling points, and solubility are influenced by the specific substituents present on the benzene ring. These properties are essential for determining the conditions under which these compounds can be handled and used in laboratory or industrial settings.
Chemical Properties Analysis
The chemical properties of 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene are characterized by its reactivity towards nucleophiles, electrophiles, and radicals. Its ability to undergo substitution reactions, participate in organometallic synthesis, and act as a precursor for the synthesis of complex molecules underscores its importance in organic chemistry. The presence of the trifluoromethoxy group also imparts unique electronic effects that influence its reactivity and stability (Reus et al., 2012).
Wissenschaftliche Forschungsanwendungen
Organische Synthese
1-Brom-2-methyl-4-(Trifluormethoxy)benzol kann als Baustein in der organischen Synthese verwendet werden. Das Bromatom kann in einer Substitutionsreaktion durch andere Gruppen ersetzt werden, wodurch die Synthese einer Vielzahl verschiedener Verbindungen ermöglicht wird .
Pharmazeutische Forschung
Diese Verbindung könnte möglicherweise in der pharmazeutischen Forschung eingesetzt werden. Die Trifluormethoxygruppe findet sich häufig in biologisch aktiven Verbindungen, was darauf hindeutet, dass this compound als Vorläufer bei der Synthese neuer Medikamente verwendet werden könnte .
Materialwissenschaft
In der Materialwissenschaft könnte diese Verbindung bei der Entwicklung neuer Materialien verwendet werden. Das Vorhandensein sowohl eines Bromatoms als auch einer Trifluormethoxygruppe könnte interessante Wechselwirkungen mit anderen Substanzen ermöglichen und möglicherweise zur Entstehung neuartiger Materialien führen .
Analytische Chemie
This compound könnte als Standard in der analytischen Chemie verwendet werden. Seine einzigartige Struktur und Eigenschaften könnten es für die Kalibrierung oder als Referenzverbindung nützlich machen .
Umweltwissenschaft
In der Umweltwissenschaft könnte diese Verbindung in Studien verwendet werden, die das Verhalten von Organobrom- und Organofluorverbindungen in der Umwelt untersuchen .
Chemieunterricht
Diese Verbindung könnte im Chemieunterricht als Beispiel für eine Verbindung verwendet werden, die sowohl ein Halogen als auch eine Trifluormethoxygruppe enthält. Sie könnte im Unterricht über verschiedene Arten organischer Verbindungen und deren Eigenschaften verwendet werden .
Wirkmechanismus
Safety and Hazards
Exposure to 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene should be avoided as it can cause respiratory tract irritation and may lead to pulmonary edema . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is advised .
Eigenschaften
IUPAC Name |
1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3O/c1-5-4-6(2-3-7(5)9)13-8(10,11)12/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKABPUGKDKWJIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379590 | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
261951-96-6 | |
| Record name | 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261951-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-bromo-2-methyl-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90379590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-5-(trifluoromethoxy)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Chloromethyl)-2,2-difluorobenzo[d][1,3]dioxole](/img/structure/B31461.png)









![8-Hydroxybenzo[a]pyrene](/img/structure/B31493.png)

![2-(2,6-dimethylphenoxy)-N-[2-[[2-(2,6-dimethylphenoxy)acetyl]amino]ethyl]acetamide](/img/structure/B31497.png)